(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate
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Overview
Description
®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a dioxolane ring fused with a naphthalene moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate typically involves the formation of the dioxolane ring through the reaction of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of molecular sieves or orthoesters can help in the effective removal of water, enhancing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing agents like CrO₃ and KMnO₄, and reducing agents such as NaBH₄ . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology and Medicine
In biology and medicine, ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate is studied for its potential therapeutic properties. Its interactions with biological molecules can provide insights into new drug development .
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic dioxolanes and naphthalene derivatives. Examples are spiro[1,3-dioxolane-2,1’-naphthalene] and methyl-6’-hydroxy-8a’-methyl-hexahydro-naphthalene derivatives .
Uniqueness
What sets ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate apart is its specific stereochemistry and the presence of both dioxolane and naphthalene rings. This unique combination provides distinct chemical and biological properties, making it a subject of interest in various research fields .
Properties
CAS No. |
1173666-68-6 |
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Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
methyl 3'-hydroxy-8'a-methylspiro[1,3-dioxolane-2,8'-1,4,4a,5,6,7-hexahydronaphthalene]-2'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3 |
InChI Key |
ADYVBNMSHQXQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=C(CC1CCCC23OCCO3)O)C(=O)OC |
Origin of Product |
United States |
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